Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 6-cyano-substituted pyridine ring at the 3-position. This scaffold is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitors and epigenetic modulators, due to its ability to modulate solubility, stability, and target binding . Structural analogs of this compound often vary in substituent positions (e.g., cyano, nitro, or aryl groups) on the pyridine or piperazine rings, which significantly influence their physicochemical properties, synthetic accessibility, and biological performance. This article provides a systematic comparison with key analogs, supported by synthetic, stability, and safety data.
Properties
IUPAC Name |
tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)17-11-13/h4-5,11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODEEFCAGQFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Visible Light-Mediated Synthesis
A prominent method for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a photocatalytic coupling reaction between 2-aminopyridine and tert-butyl piperazine-1-carboxylate under visible light irradiation. This approach utilizes an acridinium salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) and an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO). The reaction proceeds via a radical-mediated mechanism, enabling direct C–N bond formation between the pyridine and piperazine moieties.
For the cyanopyridine analog, replacing 2-aminopyridine with 2-cyanopyridine could theoretically follow a similar pathway. However, the electron-withdrawing cyano group may alter reactivity, necessitating adjustments to catalyst loading or light wavelength. In the amino-substituted system, yields reached 95% under blue LED irradiation (450–470 nm) for 10 hours in dichloroethane. A hypothetical adaptation for the cyano derivative might require extended reaction times or higher catalyst concentrations to compensate for reduced nucleophilicity.
Table 1: Comparative Reaction Parameters for Photocatalytic Synthesis
Multi-Step Halogenation-Coupling Approaches
Iodination and Cross-Coupling Reactions
An alternative route described for the amino-substituted compound involves iodination of 2-aminopyridine followed by Ullmann-type coupling with tert-butyl piperazine-1-carboxylate. The iodination step employs potassium iodate and concentrated sulfuric acid to generate 2-amino-5-iodopyridine, which subsequently reacts with piperazine derivatives under palladium catalysis.
Adapting this method for the cyano analog would require iodination of 2-cyanopyridine. The strong electron-withdrawing nature of the cyano group could facilitate electrophilic substitution at the 5-position, potentially improving regioselectivity compared to the amino system. Post-iodination, a copper-catalyzed coupling reaction using ligands like Xantphos might enhance efficiency for the sterically hindered cyanopyridine intermediate.
Bromination and Catalytic Hydrogenation
Patent CN113429340B details a four-step synthesis for the amino derivative involving bromination, oxidation, palladium-catalyzed coupling, and reduction. For the cyano compound, bromination of 2-cyanopyridine using N-bromosuccinimide (NBS) could yield 5-bromo-2-cyanopyridine, followed by Suzuki-Miyaura coupling with tert-butyl piperazine-1-boronate. This approach avoids the need for reduction steps, as the cyano group remains stable under typical coupling conditions.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
In the photocatalytic synthesis of the amino derivative, anhydrous dichloroethane provided optimal results due to its polarity and compatibility with radical intermediates. For the cyano analog, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may improve solubility of the electron-deficient 2-cyanopyridine. Empirical testing would be required to balance reaction rate and byproduct formation.
Catalyst Loading and Selectivity
The acridinium salt photocatalyst demonstrated remarkable efficiency at 0.1 equivalents in the amino system. For the cyano variant, increased catalyst loading (0.2–0.3 eq) might compensate for slower reaction kinetics. Additionally, dual catalytic systems combining photoredox and transition metal catalysts could enable simultaneous C–H activation and cyano group retention.
Purification and Scalability Considerations
Chromatographic Separation Challenges
The amino-substituted product was purified via column chromatography with silica gel, yielding >95% purity. The cyano derivative’s increased polarity may necessitate alternative stationary phases (e.g., reverse-phase C18) or gradient elution protocols. Crystallization optimization using ethanol/water mixtures could enhance scalability for industrial production.
Continuous Flow Photoreactor Design
The original patent’s batch photoirradiation system achieved 10-hour reaction times . Transitioning to continuous flow reactors with intensified light exposure could reduce processing times for the cyano compound while improving mass transfer. Microreactor technology may also mitigate safety concerns associated with cyanopyridine handling.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanopyridine moiety.
Reduction: Reduced forms of the cyanopyridine, potentially leading to amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Drug Synthesis
One of the primary applications of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is its role as an intermediate in the synthesis of Palbociclib , an FDA-approved drug for treating estrogen receptor-positive (ER+) breast cancer. Palbociclib functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation. The effective synthesis of this compound is vital for ensuring a stable supply for clinical use .
Photocatalytic Synthesis
Recent advancements have introduced photocatalytic methods for synthesizing this compound. This method employs acridine salt as a photocatalyst, allowing for a one-step synthesis that improves yield and reduces by-products. The process involves light irradiation in the presence of an oxidant, which facilitates the reaction between 2-aminopyridine and piperazine derivatives .
Table 1: Comparison of Traditional vs. Photocatalytic Synthesis Methods
| Feature | Traditional Method | Photocatalytic Method |
|---|---|---|
| Steps | Multiple steps | One-step process |
| By-product Formation | High | Low |
| Environmental Impact | High | Low |
| Yield | Moderate to low | High |
| Cost | Higher | Lower |
Industrial Production
The industrial production of this compound has been optimized through photocatalytic methods, significantly enhancing scalability and cost-effectiveness. For instance, a recent study demonstrated a yield improvement to over 95% using optimized reaction conditions .
Clinical Trials
Clinical trials involving Palbociclib have shown promising results in extending progression-free survival in patients with advanced breast cancer. The successful synthesis of its intermediates, including this compound, is crucial for maintaining drug supply during these trials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyanopyridine moiety may play a role in binding to enzymes or receptors, while the piperazine scaffold provides structural stability and enhances the compound’s bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
Stability and Degradation
- However, analogs like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in simulated gastric fluid, suggesting that electron-deficient pyridine derivatives (e.g., with nitro or fluoro groups) may be prone to hydrolysis .
- Thermal Stability: Compounds with nitro groups (e.g., 6-chloro-3-nitro derivatives) are more reactive and may require stringent storage conditions (cool, dry environments) compared to cyano or amino analogs .
Biological Activity
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H20N4O2
- CAS Number : [Not specified in the search results]
This compound exhibits its biological activity primarily through interactions with various biological targets. The presence of the piperazine moiety suggests potential activity as a central nervous system agent, while the cyanopyridine component may contribute to interactions with specific receptors or enzymes.
Biological Activity
Research indicates that this compound has shown promising results in various biological assays:
- Anticancer Activity : Preliminary studies have indicated that derivatives of piperazine compounds can inhibit cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231), suggesting a potential for selective cytotoxicity against tumor cells while sparing normal cells .
- Inhibition of Enzymatic Activity : The compound's structure allows it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, similar piperazine derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
- Neuropharmacological Effects : Compounds with a similar piperazine structure have been investigated for their effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MDA-MB-231 proliferation | |
| Enzyme Inhibition | MMP-2 and MMP-9 inhibition | |
| Neuropharmacological | Potential modulation of CNS receptors |
Case Study: Anticancer Efficacy
A study focusing on a related compound demonstrated significant anticancer activity with an IC50 value of 0.126 μM against MDA-MB-231 cells, highlighting the importance of structural modifications in enhancing biological efficacy . The compound also showed a favorable selectivity index, indicating reduced toxicity to non-cancerous cells.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate?
The synthesis typically involves coupling reactions between tert-butyl piperazine-1-carboxylate derivatives and cyanopyridinyl precursors. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) can link aryl halides to boronic esters, as demonstrated in analogous syntheses of tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate (45% yield) . Another approach employs nucleophilic substitution or Buchwald-Hartwig amination to functionalize the piperazine ring. Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural integrity of this compound validated in academic research?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis, ensuring precise bond length/angle measurements and space group determination . For example, tert-butyl derivatives with pyridinyl groups have been structurally resolved using triclinic crystal systems (e.g., P1 space group) .
Q. What are the key chemical reactions involving the cyanopyridinyl and piperazine moieties?
The cyanopyridinyl group can undergo hydrolysis to carboxylic acids or reduction to amines using LiAlH₄. The piperazine ring participates in nucleophilic substitutions (e.g., alkylation/acylation at the secondary amine) or deprotection of the tert-butyl carbamate group via trifluoroacetic acid (TFA) to yield free piperazine intermediates . For instance, TFA-mediated deprotection of tert-butyl piperazine carboxylates is a critical step in generating pharmacologically active amines .
Advanced Research Questions
Q. How can researchers optimize low yields in coupling reactions during synthesis?
Yield improvements require tuning catalysts, ligands, and reaction conditions. For example, replacing Pd(PPh₃)₄ with Pd₂(dba)₃/Xantphos in Suzuki couplings enhances stability and efficiency . Elevated temperatures (80–100°C) and polar aprotic solvents (dioxane/DMF) improve reaction kinetics. Monitoring by thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., 1.5 eq. boronic ester) also mitigate side products .
Q. What role does this compound play in modulating biological targets (e.g., enzymes or receptors)?
Piperazine-tert-butyl derivatives are explored as intermediates in drug discovery. For example, analogous compounds inhibit prolyl-hydroxylases (PHDs), which regulate hypoxia-inducible factors (HIFs), or act as efflux pump inhibitors in antibacterial research . The cyanopyridinyl group may enhance binding affinity to hydrophobic enzyme pockets, while the tert-butyl carbamate improves pharmacokinetic stability .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Discrepancies in NMR peaks (e.g., splitting patterns) or crystallographic parameters (e.g., unit cell dimensions) may arise from polymorphism or solvent effects. Redundant data collection (e.g., multiple crystal batches) and computational validation (DFT calculations for NMR shifts) can resolve ambiguities . For example, SHELXL refinement flags outliers in thermal displacement parameters, guiding reinterpretation of disordered moieties .
Q. What strategies are employed to enhance the compound’s utility in medicinal chemistry?
Derivatization focuses on replacing the tert-butyl group with bioisosteres (e.g., cyclopentyl) to improve solubility or metabolic stability. Introducing electron-withdrawing groups (e.g., halogens) on the pyridine ring can modulate electronic properties for target selectivity . Pharmacokinetic studies often use radiolabeled analogs (e.g., ¹⁴C-tert-butyl) to track in vivo distribution .
Methodological Considerations
- Synthetic Troubleshooting : Low yields in cross-couplings may require degassing solvents to prevent catalyst oxidation or switching to microwave-assisted synthesis for faster kinetics .
- Crystallographic Analysis : High-resolution data (≤ 0.8 Å) is critical for SHELXL refinement; twinned crystals may require specialized software (e.g., CELL_NOW) for integration .
- Biological Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities of piperazine derivatives to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
